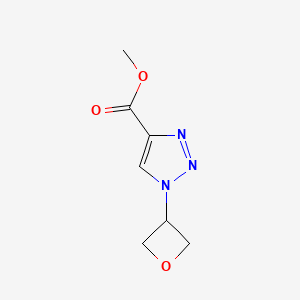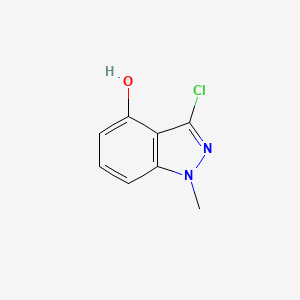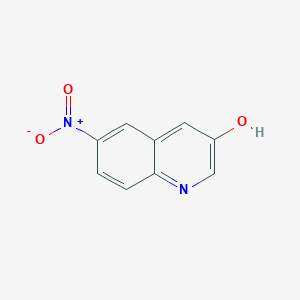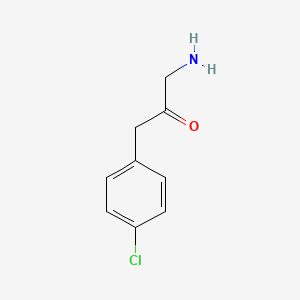
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features an oxetane ring and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the formation of the oxetane ring followed by the introduction of the triazole moiety. One common method is the cyclization of an epoxide with a suitable nucleophile to form the oxetane ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while substitution reactions can introduce various functional groups onto the triazole ring .
Wissenschaftliche Forschungsanwendungen
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Wirkmechanismus
The mechanism of action of methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The triazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-5-carboxylate: Similar structure but with a different substitution pattern on the triazole ring.
Methyl 1-(oxetan-3-yl)-1H-1,2,4-triazole-4-carboxylate: Similar structure but with a different triazole ring.
Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness: Methyl 1-(oxetan-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern and the presence of both an oxetane and a triazole ring. This combination of structural features gives the compound distinct physicochemical properties and reactivity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H9N3O3 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
methyl 1-(oxetan-3-yl)triazole-4-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-12-7(11)6-2-10(9-8-6)5-3-13-4-5/h2,5H,3-4H2,1H3 |
InChI-Schlüssel |
BTIOMBADCKVIPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CN(N=N1)C2COC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)










![N-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B11908676.png)
